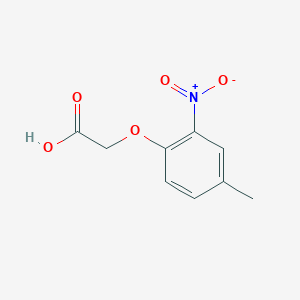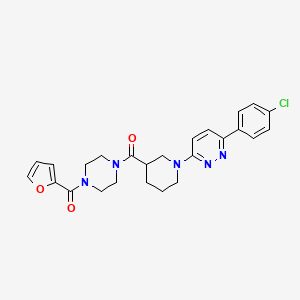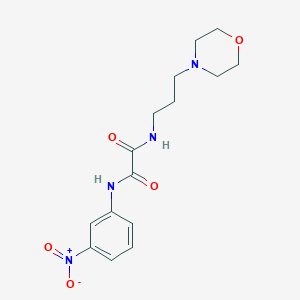![molecular formula C19H17FN4O3 B2723761 2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide CAS No. 1172495-28-1](/img/structure/B2723761.png)
2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide” belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
A simple and novel route for the synthesis of this compound has been developed . The process involves N-arylation of pyrazolone using a copper (I) iodide catalyst followed by reduction to give amine. The coupling of this amine with 3- (4-fluorophenyl)propionic acid and deprotection of the Boc group yields the title compound .Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It contains a fluorophenyl group, a furan ring, a pyrazolo-pyridine ring, and an acetamide group .Scientific Research Applications
Synthesis and Anticancer Activity
Research into fluoro-substituted compounds, such as those related to the specified chemical, has led to the development of novel anticancer agents. For instance, fluoro-substituted benzo[b]pyran derivatives were found to exhibit anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations, suggesting their potential utility in cancer treatment (Hammam et al., 2005).
Fluorogenic Dyes and Imaging Agents
Compounds with acetamide substituents, including those with structural similarities to the specified chemical, have been explored for their potential as fluorogenic dyes. Their absorption and emission spectra suggest applications in materials science and bioimaging, highlighting their versatility beyond pharmaceuticals (Zaitseva et al., 2020).
Radioligands for PET Imaging
Derivatives have been designed for use as selective radioligands in positron emission tomography (PET) imaging, particularly for imaging the translocator protein (18 kDa). These compounds, through their fluorine atom incorporation, enable in vivo imaging, offering insights into neuroinflammatory processes and potential applications in neurological disorder diagnosis (Dollé et al., 2008).
Anti-Inflammatory Activity
The synthesis of N-(3-chloro-4-fluorophenyl) derivatives has demonstrated significant anti-inflammatory activity in synthesized compounds. These findings suggest a potential pathway for the development of new anti-inflammatory drugs, underscoring the chemical's relevance in medicinal chemistry (Sunder & Maleraju, 2013).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the creation of novel Co(II) and Cu(II) coordination complexes. These studies not only advance our understanding of coordination chemistry but also explore the compounds' significant antioxidant activity, which could have implications for developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[4-(furan-2-yl)-1-methyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3/c1-24-19-17(13(10-16(26)22-19)14-3-2-8-27-14)18(23-24)21-15(25)9-11-4-6-12(20)7-5-11/h2-8,13H,9-10H2,1H3,(H,22,26)(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXIKDKLYLRNSPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CO3)C(=N1)NC(=O)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)butanamide](/img/structure/B2723686.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)
![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)
![(2Z)-4-oxo-4-[2-(phenylcarbonyl)hydrazinyl]but-2-enoic acid](/img/structure/B2723693.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-methylbutanamide](/img/structure/B2723697.png)

![(E)-2-(benzylamino)-3-((benzylimino)methyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2723699.png)
![4-(benzylthio)-7-(4-ethoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2723700.png)